molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7

1,4-Dioxa-8-azaspiro[4.5]decane

Cat. No. B043230
CAS RN: 177-11-7
M. Wt: 143.18 g/mol
InChI Key: KPKNTUUIEVXMOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives often involves key strategies such as spirocyclization and functionalization. For instance, one approach for synthesizing derivatives involves the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, showcasing a method to introduce additional functional groups into the spirocyclic framework (Kukharev, 1995). Another synthesis method developed involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating the versatility of starting materials for the construction of the spirocyclic core (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. The mass spectrometric study of 1,4-Dioxa-8-azaspiro[4.5]decane revealed a prominent peak at m/e 87, with the structure of the fragment obtained through deuterium labeling (Solomons, 1982).

Chemical Reactions and Properties

The chemical reactivity of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives showcases their utility in the synthesis of complex molecules. For example, the Mannich reaction has been utilized to introduce additional functionality into the spirocyclic framework, demonstrating the compound's versatility in synthetic organic chemistry (Sharifkanov et al., 2001).

Physical Properties Analysis

The physical properties of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, such as solubility and crystallinity, are crucial for their application in material science. For instance, the single crystal growth and characterization of derivatives have been studied to evaluate their potential in nonlinear optical devices, indicating the importance of understanding their physical properties for practical applications (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, such as its reactivity with various reagents and its role as a precursor for further chemical transformations, are central to its utility in synthetic chemistry. The compound's ability to undergo reactions like Prins cyclization underscores its significance in the construction of complex molecular architectures (Reddy et al., 2018).

Safety And Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

Future Directions

The compound 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives have shown potential for further structural modifications to develop potential brain imaging agents for σ1 receptors . This suggests that future research could focus on exploring these possibilities .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNTUUIEVXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170235
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-azaspiro[4.5]decane

CAS RN

177-11-7
Record name 1,4-Dioxa-8-azaspiro[4.5]decane
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Record name 1,4-Dioxa-8-azaspiro(4.5)decane
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Record name 1,4-Dioxa-8-azaspiro(4.5)decane
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Record name 1,4-dioxa-8-azaspiro[4.5]decane
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Synthesis routes and methods I

Procedure details

2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 8-aza-1,4-dioxaspiro-[4,5]decane Yield: 58% of theory, Melting point: 143° C. C25H31N7O3 (477.58)
Name
2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 30 L reactor equipped with a mechanic stirrer, an addition funnel and a septum was charged sodium hydroxide (NaOH, 1.4 kg, 35 mol, 2.0 equiv) and water (7 L) and the resulting solution was treated with 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (3.13 kg, 17.43 mol) at ambient temperature. The resulting mixture was then stirred at ambient temperature for 30 minutes before being saturated with solid sodium chloride (1.3 kg) and extracted with 2-methyl-tetrahydrofuran (3×7 L). The combined organic phase was dried with anhydrous sodium sulfate (Na2SO4, 1.3 kg) and concentrated under reduced pressure (70 mmHg) at 50° C. after removal of the drying reagent, sodium sulfate (Na2SO4), by filtration. The yellow oil thus obtained was distilled under reduced pressure (80 mmHg, by 115 to 120° C.) to afford 1,4-dioxa-8-azaspiro[4.5]decane (2.34 kg, 2.496 kg theoretical, 93.8%) as a clear oil, which was used directly in the subsequent coupling reaction.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
3.13 kg
Type
reactant
Reaction Step Two
Quantity
1.3 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
F Xie, R Bergmann, T Kniess… - Journal of medicinal …, 2015 - ACS Publications
We report the syntheses and evaluation of series of novel piperidine compounds with low lipophilicity as σ 1 receptor ligands. 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]…
Number of citations: 27 pubs.acs.org
WE Solomons - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
The mass spectrum of 1,4‐dioxa‐8‐azaspiro[4.5]decane (4‐ethylenedioxypiperidine) showed a prominent peak at m/e 87. Ethylenedioxy ketals commonly give a fragment of m/e 86 …
Number of citations: 3 onlinelibrary.wiley.com
H Kagawa, M Sagawa, T Hamada, A Kakuta… - Chemistry of …, 1996 - ACS Publications
A new crystal form of an organic nonlinear optical material, 8-(4‘-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) was found in the crystal growth by plate sublimation. This new …
Number of citations: 14 pubs.acs.org
J Tian, Y He, W Deuther-Conrad, H Fu, F Xie… - Bioorganic & Medicinal …, 2020 - Elsevier
We report the design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ 1 receptor ligands. All …
Number of citations: 6 www.sciencedirect.com
S Franchini, UM Battisti, A Baraldi, A Prandi… - European Journal of …, 2014 - Elsevier
Recently, 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine (1) was reported as a highly selective and potent 5-HT 1A R ligand. In the present work we adopted an in…
Number of citations: 15 www.sciencedirect.com
K Kagawa, M Sagawa, A Kakuta, M Kaji… - Journal of crystal …, 1994 - Elsevier
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) was found to be a new organic material for nonlinear optical devices. Prior to its application to devices, material purification, …
Number of citations: 28 www.sciencedirect.com
M Sagawa, H Kagawa, A Kakuta, M Kaji - Applied physics letters, 1993 - aip.scitation.org
A new organic nonlinear optical material, 8‐(4 ’ ‐acetylphenyl)‐1, 4‐dioxa‐8‐azaspiro[4.5]decane (APDA) was synthesized. Under collinear type I phase‐matching conditions, second‐…
Number of citations: 24 aip.scitation.org
VJ Romano, DH Macartney - Supramolecular Chemistry, 2019 - Taylor & Francis
The host-guest complexations of fifteen protonated azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic guests, three-dimensional analogues of morpholinium, piperidinium, and …
Number of citations: 1 www.tandfonline.com
H Kagawa, M Sagawa, A Kakuta, M Kaji, M Saeki… - Applied …, 1995 - opg.optica.org
Prior to the frequency doubling of a laser diode through a ring resonator, reflection loss on the surface of a novel organic second-order nonlinear optical crystal, 8-(4′-acetylphenyl)-1,4-…
Number of citations: 11 opg.optica.org
M Sagawa, H Kagawa, A Kakuta… - MRS Online Proceedings …, 1993 - cambridge.org
A new second-order nonlinear optical organic Material, 8-(4′-acetylphenyl)-l,4-dioxa-8-azaspiro[4.5]decane (APDA) was synthesized as a frequency doubler emitting blue light. Its …
Number of citations: 6 www.cambridge.org

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